molecular formula C6H2Br3F9 B1598354 1,1,2-Tribromo-1-(nonafluorobutyl)ethane CAS No. 59665-24-6

1,1,2-Tribromo-1-(nonafluorobutyl)ethane

Cat. No.: B1598354
CAS No.: 59665-24-6
M. Wt: 484.78 g/mol
InChI Key: LEHFCMSFGKMRKH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,2-Tribromo-1-(nonafluorobutyl)ethane typically involves the bromination of an appropriate precursor under controlled conditions. One common method includes the reaction of nonafluorobutyl ethane with bromine in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the selective addition of bromine atoms to the ethane backbone. Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1,1,2-Tribromo-1-(nonafluorobutyl)ethane undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,1,2-Tribromo-1-(nonafluorobutyl)ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2-Tribromo-1-(nonafluorobutyl)ethane involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts. This interaction can affect the function and activity of the target molecules, resulting in various biological and chemical effects.

Properties

IUPAC Name

5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3F9/c7-1-2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHFCMSFGKMRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380272
Record name 1,1,2-Tribromo-1-(nonafluorobutyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59665-24-6
Record name 5,5,6-Tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59665-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Tribromo-1-(nonafluorobutyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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